molecular formula C17H18BrNO3 B2669963 N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide CAS No. 433975-53-2

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No. B2669963
CAS RN: 433975-53-2
M. Wt: 364.239
InChI Key: VNSBNUSGZOIUCP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide, also known as BPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPB belongs to the class of selective TRPV1 antagonists, which are known to have analgesic effects.

Scientific Research Applications

Molecular Electronics

Aryl bromides, such as those related to "N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide," serve as critical building blocks in the synthesis of molecular wires for electronics. Efficient synthetic transformations enable the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating their utility in developing advanced electronic components (Stuhr-Hansen et al., 2005).

Green Chemistry

The high nucleophilicity of bromide ions, in the form of ionic liquids like 1-n-butyl-3-methylimidazolium bromide, facilitates the cleavage of ethers. This method offers a green chemical approach for regenerating phenols from ethers, highlighting the role of brominated compounds in sustainable chemistry practices (Boovanahalli et al., 2004).

Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with brominated groups have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment through photodynamic therapy. Their remarkable photophysical and photochemical properties underscore their potential in medical applications (Pişkin et al., 2020).

Antimicrobial and Anticancer Activities

Bromophenols isolated from marine red algae have demonstrated significant antimicrobial activities. Compounds such as 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(hydroxymethyl) 1,2-benzenediol show promise in combating bacterial strains, showcasing the potential of brominated compounds in addressing antibiotic resistance (Xu et al., 2003). Furthermore, the synthesized compound N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide exhibits good antimicrobial activity and potential anticancer properties against lung carcinoma, highlighting its biological significance (Sirajuddin et al., 2015).

properties

IUPAC Name

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-21-15-7-9-16(10-8-15)22-11-3-6-17(20)19-14-5-2-4-13(18)12-14/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSBNUSGZOIUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide

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